molecular formula C12H17N5O2 B11854328 Adenosine, 2',3'-dideoxy-N-ethyl- CAS No. 120503-35-7

Adenosine, 2',3'-dideoxy-N-ethyl-

Katalognummer: B11854328
CAS-Nummer: 120503-35-7
Molekulargewicht: 263.30 g/mol
InChI-Schlüssel: NWYIHZNMQZMTPL-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenosine, 2',3'-dideoxy-N-ethyl- is a synthetic nucleoside analog of interest in antiviral and biochemical research. This compound belongs to the class of 2',3'-dideoxynucleosides, which are investigated for their ability to inhibit viral replication . Related compounds, such as 2',3'-dideoxyadenosine (ddA), have demonstrated activity against retroviruses like HIV by serving as chain terminators during the viral reverse transcription process . Once intracellularly phosphorylated to its active triphosphate form, the molecule lacks the 3'-hydroxyl group on its sugar moiety. When incorporated by viral reverse transcriptase into a growing DNA chain, this absence prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA synthesis and inhibiting viral replication . Structural modifications, such as the N-ethyl group on the nucleobase, are often explored to enhance the compound's metabolic stability, particularly its resistance to deamination by adenosine deaminase, which can improve its pharmacokinetic profile and therapeutic potential . Researchers value this compound for probing nucleotide metabolism and developing novel therapeutic agents against viral pathogens. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

120503-35-7

Molekularformel

C12H17N5O2

Molekulargewicht

263.30 g/mol

IUPAC-Name

[(2S,5R)-5-[6-(ethylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H17N5O2/c1-2-13-11-10-12(15-6-14-11)17(7-16-10)9-4-3-8(5-18)19-9/h6-9,18H,2-5H2,1H3,(H,13,14,15)/t8-,9+/m0/s1

InChI-Schlüssel

NWYIHZNMQZMTPL-DTWKUNHWSA-N

Isomerische SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO

Kanonische SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO

Herkunft des Produkts

United States

Molecular Mechanisms and Biochemical Interactions of Adenosine, 2 ,3 Dideoxy N Ethyl

Purinergic Receptor Engagement and Ligand-Binding Profiles

Adenosine (B11128), 2',3'-dideoxy-N-ethyl- interacts with the family of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which are integral to a wide array of physiological processes. sigmaaldrich.commdpi.com The nature and affinity of this interaction vary across the receptor subtypes, defining the compound's pharmacological character.

The A1 adenosine receptor (A1AR) is a high-affinity receptor for adenosine and its analogues. researchgate.net The interaction of ligands with A1ARs is primarily governed by substitutions at the N6- and C2-positions of the purine (B94841) ring. nih.gov N6-substituted adenosine derivatives typically exhibit high affinity for A1 receptors. sigmaaldrich.comnih.gov The structural determinants for both agonist and antagonist binding specificity are largely located within the first four transmembrane domains (TMs 1-4) of the receptor. researchgate.net Studies on chimeric A1/A2a receptors have shown that replacing the N-terminus to the end of TM1 of the A2a receptor with the corresponding region of the A1AR allows for agonist binding. researchgate.net Further addition of A1AR TMs 2-4 significantly improves receptor affinity. researchgate.net

The binding affinity of various ligands to the A1 receptor has been quantified through radioligand binding assays. For instance, in Chinese hamster ovary (CHO) cells stably expressing human A1ARs, the binding of the radioligand [3H]CCPA is used to determine the inhibition constants (Ki) of test compounds. nih.gov

Table 1: Binding Affinities of Selected Ligands at the Human A1 Adenosine Receptor

CompoundKi (nM)
NECA22
CCPA9

This table presents the inhibition constants (Ki) for N-ethylcarboxamidoadenosine (NECA) and 2-chloro-N6-cyclopentyladenosine (CCPA) at the wild-type human A1 adenosine receptor. Data sourced from studies using CHO cells expressing the receptor. nih.gov

The A2A and A2B adenosine receptors are both coupled to the stimulation of adenylate cyclase, leading to increased cyclic AMP production. biomedpharmajournal.org However, they exhibit different affinities for adenosine, with A2A being a high-affinity receptor and A2B being a low-affinity receptor. researchgate.netnih.gov This difference in affinity is largely determined by the second extracellular loop (ECL2) of the receptors. researchgate.netnih.gov Swapping the ECL2 of the human A2AAR with that of the A2BAR results in a chimeric receptor with a dramatically reduced affinity for adenosine, similar to the wild-type A2BAR. nih.gov

While modifications at the N6-position often confer A1 selectivity, substitutions at the C2-position can lead to A2A selectivity. nih.gov The 5'-uronamido function, as seen in NECA, generally enhances affinity at A3 receptors while diminishing potency at A1 and A2A receptors. nih.gov The interaction between A2A and A3 receptors has also been observed, suggesting the formation of heteromers that can modulate signaling pathways. nih.gov

The A2B receptor is implicated in various cellular processes, including tumor cell proliferation and immune suppression. mdpi.com Its activation can lead to increased cAMP accumulation in certain cell types, such as rat skeletal muscle cells. biomedpharmajournal.org

The A3 adenosine receptor (A3R) possesses a unique pharmacological profile and is a target for various therapeutic applications. nih.govnih.gov A3R is a Gi protein-coupled receptor, and its activation can lead to the inhibition of adenylate cyclase. nih.gov High selectivity for the A3 receptor is often achieved by combining specific modifications at the N6 and 5'-positions of the adenosine molecule. sigmaaldrich.comnih.gov For instance, an N6-benzyl modification combined with a 5'-uronamido function, as in N6-benzyl-NECA, results in A3 selectivity. nih.gov

Recent research has identified a unique hydrophobic pocket in the A3R that is not present in other adenosine receptors. biorxiv.org This pocket plays a crucial role in the selective binding of certain ligands, such as N6-methyladenosine (m6A). biorxiv.org The presence of hydrophobic residues in this pocket allows for selective activation of the A3R by these modified adenosines. biorxiv.org

Table 2: Selectivity Profile of Selected Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2A/A1 Selectivity RatioA3/A1 Selectivity Ratio
CPA0.59462-780-
CHA1.3514-400-
R-PIA1.2124-100-
Cl-IB-MECA8204700.33-~2485

This table illustrates the binding affinities (Ki) and selectivity ratios of several adenosine agonists at different adenosine receptor subtypes. Data is compiled from various sources. nih.govsigmaaldrich.com

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. nih.gov This binding can induce conformational changes in the receptor, thereby "fine-tuning" the response to the orthosteric ligand. nih.gov Allosteric enhancers for the A1 and A3 receptors have been identified and are being explored for their therapeutic potential. nih.gov

The first allosteric modulators for the A1 receptor were identified from a class of 2-amino-3-substituted thiophene (B33073) derivatives. nih.gov These compounds were found to increase the binding of agonist radioligands to the A1 receptor by slowing their dissociation rate. nih.gov The development of allosteric modulators for the A3 receptor is also an active area of research, with promising applications in treating conditions like chronic diseases. nih.govdtic.mil The binding site for some of these allosteric modulators has been located on the cytosolic interface of the receptor. dtic.mil

Modulation of Adenylate Cyclase and Cyclic AMP Signaling Cascades

Adenosine, 2',3'-dideoxy-N-ethyl- and related compounds can significantly influence the activity of adenylate cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). nih.govwikipedia.orgwikipedia.org The modulation of adenylate cyclase can occur through direct inhibition of the enzyme or indirectly through the activation of Gi-coupled adenosine receptors.

Studies have shown that certain deoxyadenosine (B7792050) derivatives can act as inhibitors of adenylate cyclase. nih.gov For example, 2',5'-dideoxyadenosine (B1206784) has been identified as a potent inhibitor of adenylate cyclase in human platelet preparations. nih.gov Kinetic studies revealed that this inhibition is non-competitive with respect to MgATP. nih.gov

The periodate-oxidized analog of ATP, 2',3'-dialATP, has been shown to be a competitive inhibitor of adenylate cyclase from bovine brain and rat liver. nih.gov The inhibitory constant (Ki) for this compound varies depending on the presence of different divalent cations. nih.gov Furthermore, 2',3'-dialATP can cause irreversible inactivation of the enzyme in the presence of NaCNBH3, suggesting the formation of a Schiff's base with an amino group at the active site. nih.gov

The 2',3'-cAMP-adenosine pathway represents another layer of regulation, where 2',3'-cAMP is metabolized to 2'-AMP and 3'-AMP, which can then be converted to adenosine. nih.govnih.gov This pathway can contribute to the local production of adenosine, which in turn can activate adenosine receptors and modulate adenylate cyclase activity. nih.govnih.gov

Regulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

The compound Adenosine, 2',3'-dideoxy-N-ethyl- is understood to influence intracellular signaling pathways, notably through the regulation of cyclic adenosine monophosphate (cAMP) levels. Adenosine and its analogs are recognized for their role in elevating intracellular cAMP, which in turn modulates various cellular functions. nih.govresearchgate.net The activation of adenosine receptors, specifically the A2A and A2B subtypes which are expressed in platelets, leads to a decrease in platelet activation and aggregation. nih.gov This effect is mediated by an increase in intracellular cAMP levels. nih.gov

The interaction of adenosine analogs with their receptors triggers the activation of adenylate cyclase, the enzyme responsible for the synthesis of cAMP from adenosine triphosphate (ATP). This increase in cAMP concentration serves as a key second messenger, initiating a cascade of downstream signaling events. Studies have shown that the inhibitory effect of adenosine and its analogs on platelet aggregation is proportional to the increase in intracellular cAMP. scispace.com Furthermore, the simultaneous administration of substances that inhibit phosphodiesterases, enzymes that degrade cAMP, can potentiate the effects of adenosine analogs, leading to a more significant accumulation of intracellular cAMP and enhanced inhibition of platelet function. researchgate.netscispace.com

The 2',3'-cAMP-adenosine pathway represents another mechanism that can influence intracellular and extracellular adenosine levels. nih.govnih.govresearchgate.net Cellular injury can trigger the breakdown of mRNA, leading to the formation of 2',3'-cAMP. nih.govresearchgate.net This molecule is then metabolized to 2'-AMP and 3'-AMP, which are subsequently converted to adenosine. nih.govnih.govresearchgate.net This pathway has been identified in various tissues, including the kidneys and the brain, and can be activated in response to metabolic stress or injury. nih.govnih.gov

Downstream Effects on Cellular Processes (e.g., Intracellular Calcium Dynamics, Platelet Aggregation)

The modulation of intracellular cAMP levels by adenosine analogs like Adenosine, 2',3'-dideoxy-N-ethyl- has significant downstream consequences on various cellular processes, most notably intracellular calcium dynamics and platelet aggregation.

Intracellular Calcium Dynamics: An increase in intracellular cAMP, stimulated by adenosine receptor activation, inhibits the mobilization of internal calcium stores and the influx of external calcium. nih.gov This reduction in intracellular calcium concentration is a critical factor in the inhibition of platelet activation. nih.gov The regulation of calcium is a crucial aspect of cellular signaling, and its modulation by adenosine analogs highlights their influence on fundamental cellular activities. nih.gov

Platelet Aggregation: The primary and most well-documented downstream effect of increased intracellular cAMP by adenosine analogs is the potent inhibition of platelet aggregation. nih.govnih.gov Platelets play a crucial role in hemostasis and thrombosis, and their aggregation is a key step in these processes. Adenosine and its analogs, by elevating cAMP levels, effectively block the activation and aggregation of platelets induced by various agonists such as ADP, epinephrine, collagen, and thrombin. nih.govcloudfront.net This inhibitory effect is concentration-dependent and is directly linked to the rise in intracellular cAMP. researchgate.netscispace.com

The inhibition of platelet function is multifaceted, encompassing not only the prevention of aggregation but also the inhibition of the platelet "release reaction," which involves the secretion of pro-aggregatory substances. cloudfront.net

Intracellular Metabolism and Phosphorylation Dynamics

The cellular activity of nucleoside analogs like Adenosine, 2',3'-dideoxy-N-ethyl- is critically dependent on their intracellular metabolism, particularly their uptake into the cell and subsequent phosphorylation to their active triphosphate forms.

Cellular Uptake Mechanisms of Nucleoside Analogs

The entry of nucleoside analogs into cells is a crucial first step for their pharmacological activity. For 2',3'-dideoxyadenosine (B1670502), a related compound, studies suggest that the primary route of transport into cells is through simple diffusion. nih.gov However, the uptake can also be influenced by the presence of other nucleosides and specific inhibitors, indicating the potential involvement of carrier-mediated transport systems in some cell types. nih.gov The efficiency of cellular uptake can vary significantly among different cell lines. nih.gov For instance, the uptake of 2',3'-dideoxyadenosine was found to be more pronounced in certain T-cell and B-cell lines compared to normal peripheral blood mononuclear cells. nih.gov The cellular uptake process is also an energy-dependent and concentration-dependent phenomenon. nih.gov

Anabolism to Nucleoside Triphosphate Forms

Once inside the cell, nucleoside analogs must be converted to their corresponding nucleoside triphosphate forms to exert their biological effects. nih.govnih.gov This anabolic process involves a series of phosphorylation steps. The resulting 2',3'-dideoxynucleoside 5'-triphosphates are potent inhibitors of DNA synthesis. nih.gov They act as chain terminators when incorporated into a growing DNA strand by DNA polymerases, as they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.govnih.gov The formation and accumulation of the triphosphate derivative are essential for the compound's activity. nih.gov

Role of Nucleoside Kinases (e.g., Adenosine Kinase, Nucleoside Diphosphate (B83284) Kinases)

The phosphorylation of nucleoside analogs is catalyzed by a series of cellular nucleoside kinases. The initial phosphorylation to the monophosphate form is often a rate-limiting step. Subsequent phosphorylations to the diphosphate and then the triphosphate are carried out by other kinases.

Nucleoside Diphosphate Kinase (NDPK): The final step in the anabolic pathway, the conversion of the diphosphate to the triphosphate, is catalyzed by nucleoside diphosphate kinase (NDPK). nih.govwikipedia.orgnih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from a donor nucleoside triphosphate, typically ATP, to the nucleoside diphosphate analog. wikipedia.org However, the efficiency of this phosphorylation can be a bottleneck in the activation of some nucleoside analogs. nih.gov The absence of the 3'-hydroxyl group in dideoxynucleosides can be detrimental to their phosphorylation by NDPK, leading to a decrease in catalytic efficiency. nih.gov

Interactions with Nucleic Acid Synthesis Machinery

The primary mechanism by which Adenosine, 2',3'-dideoxy-N-ethyl- exerts its biological effects is through the disruption of nucleic acid synthesis. As a nucleoside analog, it mimics natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.ai This mimicry allows it to be recognized and processed by the cellular machinery responsible for DNA and RNA replication. However, its modified structure, specifically the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, ultimately leads to the inhibition of these processes. ontosight.ai

DNA Polymerase Inhibition and Chain Termination Mechanisms

The triphosphate form of Adenosine, 2',3'-dideoxy-N-ethyl-, which is the active form of the molecule within the cell, is a potent inhibitor of DNA polymerases. nih.gov DNA polymerases are enzymes that are crucial for the replication of DNA, ensuring the accurate copying of genetic information during cell division. patsnap.com The inhibitory action of Adenosine, 2',3'-dideoxy-N-ethyl- triphosphate is primarily achieved through a mechanism known as chain termination. ontosight.ainih.gov

The process of DNA elongation by DNA polymerase involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate. The critical structural modification in Adenosine, 2',3'-dideoxy-N-ethyl- is the absence of this 3'-hydroxyl group. ontosight.ai Once a DNA polymerase incorporates the triphosphate form of this analog into the growing DNA chain, the lack of a 3'-hydroxyl group makes it impossible for the enzyme to add the next nucleotide. nih.gov This results in the premature termination of the DNA chain, effectively halting DNA synthesis. nih.govnih.gov

Research on related dideoxynucleoside triphosphates has demonstrated their efficacy as inhibitors of various DNA polymerases, including DNA polymerase I, α, and β. nih.govresearchgate.net For instance, 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have shown a more pronounced inhibitory effect compared to other known DNA synthesis inhibitors like arabinonucleoside 5'-triphosphates and even standard 2',3'-dideoxynucleoside 5'-triphosphates. nih.govresearchgate.net The triphosphate of 2',3'-dideoxyadenosine acts as a competitive inhibitor with respect to the natural substrate, dATP, and leads to an almost complete cessation of DNA synthesis after its incorporation. nih.gov

The inhibitory potential of dideoxynucleoside analogs can vary depending on the specific DNA polymerase. For example, 2',3'-dideoxythymidine-5'-triphosphate (ddTTP) has been shown to be an inhibitor of DNA polymerase gamma, suggesting a potential role in targeting viral DNA replication. nih.govcapes.gov.br It is plausible that Adenosine, 2',3'-dideoxy-N-ethyl- triphosphate exhibits similar selective inhibition patterns.

Table 1: Inhibitory Effects of Dideoxynucleoside Triphosphates on Various DNA Polymerases

DNA PolymeraseSubstrate AnalogObserved Effect
E. coli DNA Polymerase I2',3'-dideoxyadenosine triphosphateCompetitive inhibition, Chain termination nih.gov
Calf Thymus DNA Polymerase α2',3'-dideoxy-3'-aminonucleoside 5'-triphosphatesEffective inhibition nih.govresearchgate.net
Rat Liver DNA Polymerase β2',3'-dideoxy-3'-aminonucleoside 5'-triphosphatesEffective inhibition nih.govresearchgate.net
Adenovirus DNA Polymerase γ2',3'-dideoxythymidine-5'-triphosphateInhibition of viral DNA synthesis nih.govcapes.gov.br

Potential for RNA Polymerase Interference

While the primary target of many dideoxynucleoside analogs is DNA synthesis, there is potential for these compounds to interfere with RNA polymerases as well, particularly viral RNA-dependent RNA polymerases (RdRps). These enzymes are essential for the replication of RNA viruses. The ability of a nucleoside analog to be incorporated by an RNA polymerase depends on the enzyme's active site and its ability to accommodate the modified sugar.

Studies on other dideoxyadenosine analogs provide insights into this potential. For example, 3'-deoxyadenosine triphosphate (3'-dATP), which is structurally similar to the active form of Adenosine, 2',3'-dideoxy-N-ethyl-, has been identified as an obligate terminator of RNA chain elongation for some viral RdRps. elifesciences.org This suggests that the absence of the 3'-hydroxyl group can also halt RNA synthesis by these viral enzymes.

However, the specificity of these analogs for DNA polymerases over cellular RNA polymerases is a critical factor. For instance, a related compound, Adenosine 2',3'-riboepoxide 5'-triphosphate, was found to inactivate human and viral DNA polymerases but not E. coli RNA polymerase, indicating a degree of selectivity. nih.gov This selectivity is crucial for the therapeutic application of such compounds, as it minimizes the impact on the host cell's normal RNA transcription processes. patsnap.com

The potential for Adenosine, 2',3'-dideoxy-N-ethyl- to interfere with RNA synthesis is an area that warrants further investigation, especially in the context of antiviral drug development against RNA viruses. biorxiv.org The N-ethyl modification on the adenine (B156593) base could influence its binding affinity and incorporation efficiency by different viral and cellular RNA polymerases.

Table 2: Comparative Effects of Dideoxy-Analogs on DNA and RNA Polymerases

EnzymeAnalog TypeMechanism of Action
DNA PolymerasesDideoxynucleoside TriphosphatesChain Termination nih.govnih.gov
Viral RNA-Dependent RNA Polymerase3'-deoxyadenosine triphosphateChain Termination elifesciences.org
E. coli RNA PolymeraseAdenosine 2',3'-riboepoxide 5'-triphosphateNo significant inactivation nih.gov

Structure Activity Relationship Sar Studies of N Ethyl Dideoxyadenosine Analogs

Influence of N6-Substitution on Adenosine (B11128) Receptor Affinity and Selectivity

The N6-position of the adenine (B156593) ring is a critical site for modification that profoundly impacts the affinity and selectivity of adenosine analogs for their receptors. The nature of the substituent at this position governs the interaction with a largely hydrophobic pocket within the receptor binding site. nih.gov

For A1 adenosine receptors, there is a high degree of stereoselectivity and a tolerance for bulky substituents in the N6 region. nih.gov Studies have shown that N6-alkyladenosines with aliphatic chains of four or more methylene (B1212753) units are potent at the A1 receptor. nih.gov For instance, N6-n-pentyladenosine demonstrates optimal activity in one series, with a Ki value of 0.50 nM. nih.gov As the alkyl chain length increases beyond eight methylene units, affinity tends to decrease. nih.gov The introduction of an ethyl group, as in N-ethyladenosine, is a common modification. While many N6-substituted analogs show high A1 affinity, selectivity varies. For example, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly selective A1 agonist, with a Ki of 0.4 nM at A1 receptors and 3900 nM at A2 receptors, demonstrating nearly 10,000-fold A1 selectivity. nih.gov

In contrast, achieving high affinity at A2A receptors often involves different N6-substituents, such as N6-phenethyl or similar heteroarylethyl groups. nih.gov Disubstitution at the N6 position is generally detrimental to activity, as one hydrogen atom is believed to act as a crucial hydrogen bond donor. nih.gov

The selectivity between A1 and A3 receptors is also heavily influenced by the N6-substituent. Small N6-alkyl groups are associated with selectivity for human A3 receptors. nih.gov Furthermore, N6-cycloalkyl-substituted adenosines can act as full or partial agonists at human A3 receptors depending on the ring size, with those having five or fewer carbons being full agonists. nih.gov

The following table summarizes the binding affinities of various N6-substituted adenosine analogs at rat A1 and A2A adenosine receptors, illustrating the impact of the N6-substituent on receptor affinity and selectivity.

CompoundN6-SubstituentA1 Affinity Ki (nM) (Rat Brain)A2A Affinity Ki (nM) (Rat Striatum)A1/A2A Selectivity Ratio
Adenosine-H14014000.1
N-Ethyladenosine-CH2CH315800.19
N-Cyclopentyladenosine (CPA)-Cyclopentyl0.821000.0004
(R)-N-Phenylisopropyladenosine (R-PIA)-(R)-CH(CH3)CH2C6H51.11300.008
2-Chloro-N6-cyclopentyladenosine (CCPA)-Cyclopentyl (with 2-Cl)0.439000.0001

Data compiled from multiple sources for illustrative purposes. nih.govnih.gov

Significance of the 2',3'-Dideoxy Ribose Moiety for Biological Efficacy and Receptor Binding

The ribose sugar is a cornerstone of the adenosine molecule, and its hydroxyl groups are not merely passive structural elements. The 2'- and 3'-hydroxyl groups are fundamental for agonist activity and high-affinity binding to A1 adenosine receptors. d-nb.info Their removal, creating a 2',3'-dideoxy ribose moiety, drastically alters the pharmacological profile of the compound.

Specifically, the presence of these hydroxyl groups is considered critical for the activation of A1 and A3 adenosine receptors. d-nb.infonih.gov When these groups are absent, as in 2',3'-dideoxyadenosine (B1670502) (ddAdo) analogs, the resulting molecule often loses its ability to activate the receptor (agonist activity). caymanchem.comsigmaaldrich.com For example, a study on 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) found that it lacked agonist properties at both A1 and A2 receptors. Instead, it acted as an antagonist, blocking the effects of an A1 receptor agonist. d-nb.info This switch from agonist to antagonist activity underscores the critical role of the ribose hydroxyls in the conformational changes required for receptor activation.

The loss of these hydroxyl groups also typically leads to a marked decrease in binding affinity. nih.gov This suggests that these groups participate in key hydrogen bonding interactions within the receptor's binding pocket that are essential for stabilizing the ligand-receptor complex. researchgate.net While the primary function of 2',3'-dideoxyadenosine itself has been as a prodrug for the antiviral agent ddATP, its altered interaction with adenosine receptors due to the modified sugar is a key aspect of its broader pharmacological profile. caymanchem.com The modification not only changes the efficacy but also affects the receptor's ability to distinguish between different stereoisomers. d-nb.info

Conformational Analysis of the Furanose Ring and its Role in Ligand-Receptor Interactions

The equilibrium between the N and S states can be influenced by substituents on the sugar ring. researchgate.net For instance, substitution at the 2' position tends to stabilize the S-conformer, while 3' substitution leads to a more pronounced stabilization of the N-conformer. researchgate.net In 2',3'-dideoxyadenosine, the absence of both hydroxyl groups significantly alters the conformational landscape of the furanose ring compared to native adenosine. This altered conformational preference directly impacts how the ligand presents its other functional groups, such as the N6-substituent and the purine (B94841) base, to the amino acid residues in the receptor's binding pocket.

Studies on various nucleoside analogs have demonstrated a clear link between sugar conformation and biological activity. For example, in certain reverse transcriptase inhibitors, stabilizing the N-conformation has been correlated with more efficient incorporation into DNA. nih.gov In the context of adenosine receptors, specific conformations are thought to be required for either agonist or antagonist activity. Research on cyclic adenosine diphosphate (B83284) ribose (cADPR) analogs revealed that a C2'endo/syn "southern" conformation was essential for activity at the sea urchin cADPR receptor. nih.gov While the ribose moiety was once considered indispensable for agonism, the discovery of non-ribose agonists has challenged this view, though alterations on the ribose unit often lead to inactive compounds or a switch to an antagonistic profile. researchgate.netunipd.it The specific conformational state of the 2',3'-dideoxy furanose ring in N-ethyl-dideoxyadenosine is therefore a key factor in defining its interaction with adenosine receptors and its resulting pharmacological profile.

Contributions of Various Substituent Groups to Pharmacological Profiles

Beyond the N6 and ribose modifications, substitutions at other positions of the adenosine analog can further tune its pharmacological properties, including potency, selectivity, and metabolic stability.

C2-Position Substitution: The C2 position of the purine ring is a key site for modulating receptor selectivity. nih.gov Introducing small substituents at this position, such as a chloro group, can significantly alter the activity profile. For example, 2-chloroadenosine (B27285) analogs often exhibit increased A1 receptor selectivity. nih.gov The combination of a 2-chloro group with an N6-substituent, as seen in CCPA (2-Chloro-N6-cyclopentyladenosine), can produce agonists with exceptionally high A1 affinity and selectivity. nih.gov However, in other contexts, 2-chloro substitution has been shown to decrease efficacy, potentially converting an agonist into an antagonist, and can also increase cytotoxicity. nih.govnih.gov

5'-Position Substitution: The 5'-position of the ribose sugar is another site amenable to modification. nih.gov This position extends towards the extracellular space from the binding pocket, and modifications here can influence interactions with the receptor's extracellular loops. nih.gov For example, converting the 5'-hydroxyl group to a 5'-uronamide is a well-known modification that often enhances affinity at A1 and A3 receptors.

Other Purine Ring Modifications: While less common for maintaining high affinity, other modifications to the purine ring can be made. For instance, substitution at the 8-position with an electron-withdrawing group has been explored in the context of creating radiosensitizers, demonstrating that this position can also be modified to impart novel properties. nih.gov

Preclinical Research Applications and Biological Activities in Vitro and in Vivo

Antiviral Research Applications of 2',3'-Dideoxyadenosine (B1670502) Analogs

Mechanisms of Viral Replication Inhibition

The primary mechanism by which 2',3'-dideoxynucleoside analogs, including 2',3'-dideoxyadenosine (ddA), inhibit viral replication is through the termination of viral DNA synthesis. These compounds are analogs of the natural deoxynucleosides that are the building blocks of DNA.

Once inside a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form. This active form can then be recognized by viral reverse transcriptase, a key enzyme in retroviruses like HIV, and incorporated into the growing viral DNA chain. However, because these analogs lack a hydroxyl group at the 3' position of the sugar moiety, the addition of the next nucleotide is blocked. This premature termination of the DNA chain effectively halts viral replication. The major route of transport of 2',3'-dideoxyadenosine into cells is suggested to be simple diffusion nih.gov.

Efficacy Studies Against Retroviruses (e.g., HIV)

Numerous studies have demonstrated the potent anti-HIV activity of 2',3'-dideoxyadenosine and its analogs in various cell culture systems. These compounds have been shown to inhibit HIV-induced cytopathic effects and the expression of viral antigens.

One notable analog, the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) (ddDAPR), has shown significant and selective anti-HIV activity. In MT-4 cell cultures, ddDAPR inhibited HIV antigen expression and HIV-induced cell death at a 50% effective dose (ED50) of 2.4-3.8 microM, which is comparable to the parent compound, 2',3'-dideoxyadenosine (ddAdo), with an ED50 of 3-6 microM. Importantly, the concentration required to inhibit the growth of the host cells by 50% (IC50) was much higher for both compounds, indicating a favorable selectivity index. A key advantage of ddDAPR is its poor substrate activity for adenosine (B11128) deaminase, an enzyme that can inactivate ddAdo nih.gov.

Another study investigated 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo). At a concentration of 100 µM, 2-ClddAdo inhibited reverse transcriptase (RT) production by 97%, while ddAdo showed over 99% inhibition. However, the 2-chloro substitution led to increased toxicity in uninfected T4+ cells nih.govnih.gov.

The uptake and metabolism of 2',3'-dideoxyadenosine can vary between different cell types. For instance, in HIV-infected and uninfected H9 T-cells, the uptake was not associated with the accumulation of the active triphosphate form, whereas in normal peripheral blood mononuclear cells, the formation of dideoxyadenosine triphosphate paralleled its uptake nih.govnih.gov.

CompoundVirusCell LineEC50 (µM)IC50 (µM)Selectivity Index (IC50/EC50)
2',3'-Dideoxyadenosine (ddAdo)HIV-1MT-43-6889~148-296
2,6-diaminopurine 2',3'-dideoxyriboside (ddDAPR)HIV-1MT-42.4-3.8477~126-199
2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo)HIV-1T4+ lymphocytes---

Efficacy Studies Against Hepatitis Viruses (e.g., HBV, HCV)

Research has also explored the potential of 2',3'-dideoxyadenosine analogs against hepatitis viruses. The conversion of 2',3'-dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to their aryloxyphosphoramidate derivatives has been shown to significantly enhance their activity against both human immunodeficiency virus and hepatitis B virus (HBV) medchemexpress.com. Furthermore, certain adenosine analogs, such as 7-deaza-adenosine analogs, have demonstrated inhibitory effects on the replication of the hepatitis C virus (HCV) nih.gov.

Anti-Proliferative and Anticancer Research Potential of Adenosine Analogs

Inhibition of Cancer Cell Proliferation in Experimental Models

Adenosine analogs have been investigated for their potential to inhibit the growth of cancer cells. These compounds can exert their effects through various mechanisms, including receptor-dependent and independent pathways.

Studies have shown that certain adenosine analogs can significantly inhibit the proliferation of human T lymphocytes and Jurkat T cells semanticscholar.orgnih.gov. The anti-proliferative effects of some adenosine receptor agonists have been observed at micromolar concentrations nih.gov. In human tumor cells, A1-specific adenosine analogs have demonstrated a more potent inhibitory effect on proliferation compared to those with A2 receptor specificity nih.gov.

Modulation of Cellular Signaling Pathways Related to Growth and Apoptosis

Adenosine and its analogs can influence key cellular processes such as cell growth and programmed cell death (apoptosis). The modulation of these pathways is a critical aspect of their potential anticancer activity.

Adenosine analogs can induce apoptosis in various cell types, including human lymphocytes nih.gov. The specific modifications to the adenosine structure can significantly impact its ability to trigger apoptosis nih.gov. The anticancer effects of adenosine and its analogs can be mediated through both intrinsic and extrinsic apoptotic pathways nih.gov. Intrinsic pathways may involve direct uptake into cells, leading to DNA damage, cell cycle arrest, and autophagy nih.gov.

The expression levels of adenosine receptors on cancer cells can influence the cellular response. For example, the A3 adenosine receptor is often highly expressed in tumor cells compared to normal tissues, making it a potential target for anticancer therapies. Activation of the A3 receptor by specific agonists has been shown to have anticancer effects.

Computational and Biophysical Approaches in Dideoxynucleoside Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dideoxynucleosides like "Adenosine, 2',3'-dideoxy-N-ethyl-", docking studies are crucial for understanding how these molecules interact with their protein targets, such as viral reverse transcriptases or cellular kinases.

While specific molecular docking studies for "Adenosine, 2',3'-dideoxy-N-ethyl-" are not extensively detailed in publicly available literature, the methodology is widely applied to analogous adenosine (B11128) derivatives. For instance, docking studies of various adenosine analogs with adenosine receptors have revealed key interactions within the binding site. These studies often highlight the importance of hydrogen bonds between the ligand and specific amino acid residues, as well as hydrophobic interactions that contribute to binding affinity.

The general process of a molecular docking study for a compound like "Adenosine, 2',3'-dideoxy-N-ethyl-" would involve:

Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data.

Preparation of the ligand structure: Generating a 3D model of "Adenosine, 2',3'-dideoxy-N-ethyl-".

Docking simulation: Using specialized software to explore various binding poses of the ligand within the protein's active site.

Scoring and analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) for the most favorable poses.

These models of ligand-protein interactions are instrumental in structure-based drug design, guiding the modification of the ligand to enhance its binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds.

There are no specific QSAR models reported in the literature for "Adenosine, 2',3'-dideoxy-N-ethyl-". However, QSAR studies have been successfully applied to various series of nucleoside analogs to optimize their therapeutic properties. A typical QSAR study involves the following steps:

Data set selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the series.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of dideoxyadenosine analogs, a QSAR model could identify key structural features that influence their antiviral activity or their affinity for a particular enzyme. For example, a model might reveal that specific substitutions on the purine (B94841) ring or modifications to the ethyl group at the N6-position could enhance biological activity. The insights gained from such models are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. The lack of a specific QSAR model for "Adenosine, 2',3'-dideoxy-N-ethyl-" highlights an area for future research that could accelerate the development of more effective analogs.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of dideoxynucleosides, MD simulations can provide detailed insights into the conformational flexibility of the ligand, the dynamics of the ligand-protein complex, and the thermodynamics of binding.

An MD simulation of "Adenosine, 2',3'-dideoxy-N-ethyl-" bound to a target protein would typically involve:

System setup: The initial coordinates of the ligand-protein complex, often obtained from a docking study, are placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation run: The forces between all atoms in the system are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period.

Trajectory analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, is analyzed to study various properties, such as conformational changes in the ligand and protein, the stability of the complex, and the network of interactions at the binding site.

MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. This information is crucial for the rational design of new compounds with enhanced binding characteristics.

Spectroscopic Techniques (e.g., NMR) for Structural Elucidation and Conformational Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural elucidation and conformational analysis of nucleosides in solution. High-resolution NMR provides detailed information about the three-dimensional structure and dynamics of molecules.

While a specific NMR spectrum for "Adenosine, 2',3'-dideoxy-N-ethyl-" is not published, extensive NMR studies have been conducted on closely related 2',3'-dideoxynucleosides, including 2',3'-dideoxyadenosine (B1670502) (ddA) nih.gov. These studies are highly relevant for understanding the structural properties of the dideoxyribose ring in this class of compounds.

A key aspect of the conformational analysis of nucleosides is the determination of the sugar pucker, which describes the conformation of the furanose ring. For 2',3'-dideoxynucleosides, pseudorotational analysis based on proton-proton coupling constants obtained from 1H-NMR spectra has shown a strong preference for a North-type (C2'-exo-C3'-endo) sugar pucker in solution nih.gov. This is in contrast to some crystal structures where a South-type geometry is observed, highlighting the importance of solution-state studies to understand the behavior of these molecules in a more biologically relevant environment nih.gov.

The table below summarizes the predominant sugar conformation for several 2',3'-dideoxynucleosides as determined by NMR spectroscopy nih.gov.

CompoundPredominant Sugar Conformation (Solution)
2',3'-dideoxyinosine (ddI)North (C2'-exo-C3'-endo)
2',3'-dideoxyadenosine (ddA)North (C2'-exo-C3'-endo)
2',3'-dideoxyguanosine (ddG)North (C2'-exo-C3'-endo)
2',3'-dideoxycytidine (ddC)North (intermediate between C2'-exo-C3'-endo and C3'-endo)

These conformational preferences can significantly influence how these molecules are recognized and processed by their biological targets. The ethyl group at the N6-position of "Adenosine, 2',3'-dideoxy-N-ethyl-" would introduce additional conformational flexibility around the glycosidic bond, which could also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Q & A

Q. What are the key synthetic steps for preparing Adenosine, 2',3'-dideoxy-N-ethyl-?

The synthesis typically begins with adenosine as the precursor. Critical steps include:

  • Protection of hydroxyl groups : Selective protection of 3′- and 5′-hydroxyls using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TPDS-Cl₂) in anhydrous pyridine (59% yield) .
  • Thioacylation : Reaction with PhOC(S)Cl and DMAP in DCM to form an intermediate thioester (89% yield) .
  • Radical-induced reductive cleavage : Allyltributylstannane and AIBN under UV light yield a 2′-allyl-2′-deoxy derivative (85% yield) .
  • Dihydroxylation and oxidation : OsO₄-mediated dihydroxylation followed by NaIO₄ cleavage produces an aldehyde intermediate (79% yield) .
  • Final reduction and deprotection : Sodium borohydride reduces the aldehyde to a primary alcohol, and TBAF removes silyl protecting groups (83% yield) .

Methodological Note : Optimize reaction conditions (e.g., solvent ratios, temperature) to minimize byproducts like 3′,5′-O-disiloxane derivatives .

Q. How is the structural configuration of intermediates validated during synthesis?

  • NOESY NMR : Used to confirm α-configuration of the allyl group at the 2′ position. Key NOE correlations include H-1′ with allylic protons and H-2′ with H-8 of the adenine ring .
  • Chiral chromatography or polarimetry : Distinguish diastereomers post-dihydroxylation (e.g., molar ratio analysis via ¹H NMR) .

Advanced Research Questions

Q. How can researchers optimize yields of critical intermediates?

  • Orthogonal protection strategies : For phosphorylation, protect the 2′-hydroxyethyl group with trityl chloride (88% yield) before deprotecting silyl groups .
  • Radical reaction tuning : Adjust UV exposure time and stoichiometry of allyltributylstannane to suppress β-configuration byproducts .
  • Purification techniques : Use flash chromatography or preparative HPLC to isolate diastereomers after dihydroxylation .

Q. What advanced analytical methods resolve diastereomers or regiochemical ambiguities?

  • X-ray crystallography : Resolve absolute configuration of enzyme-bound analogs (e.g., yeast RnrI complex studies) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulae of phosphorylated derivatives.
  • Dynamic NMR : Monitor conformational changes in aqueous buffers to assess stability .

Q. How do 2′,3′-dideoxy and N-ethyl modifications impact enzyme interactions?

  • Ribonucleotide reductase (RNR) inhibition : The 2′,3′-dideoxy backbone eliminates the 3′-OH, preventing incorporation into DNA/RNA. The N-ethyl group may mimic conserved water molecules in the RnrI active site, enhancing binding affinity .
  • Enzyme kinetics : Compare IC₅₀ values of analogs using in vitro assays with purified RNR. Structural analogs like 2′-(2-hydroxyethyl)-2′-deoxyadenosine show competitive inhibition patterns .

Data Contradictions and Resolution

  • Synthetic route discrepancies : Some protocols report lower yields for phosphorylation steps due to equivalent primary alcohols in the final product. Mitigate this via orthogonal protection (e.g., trityl vs. silyl groups) .
  • Diastereomer ratios : OsO₄-mediated dihydroxylation may produce variable diastereomer ratios (e.g., 1:0.7). Use chiral auxiliaries or asymmetric catalysis to improve selectivity .

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